molecular formula C17H24N2O6 B13144508 Boc-Gly-Tyr-Ome

Boc-Gly-Tyr-Ome

Cat. No.: B13144508
M. Wt: 352.4 g/mol
InChI Key: YYOAGLRIPLTAHV-ZDUSSCGKSA-N
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Description

Boc-Gly-Tyr-Ome, also known as N-tert-Butoxycarbonyl-glycyl-tyrosine methyl ester, is a synthetic peptide derivative. It is composed of three main components: Boc (tert-Butoxycarbonyl) as a protecting group, Gly (glycine) as the simplest amino acid, and Tyr (tyrosine) with a methyl ester group. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-Tyr-Ome typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using the Boc group. This is followed by the coupling of Boc-Gly with tyrosine methyl ester using coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (dimethylformamide) .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps, ensuring high yield and purity. The use of environmentally friendly solvents and reagents is also being explored to minimize the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-Gly-Tyr-Ome undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Deprotection: Gly-Tyr-Ome.

    Oxidation: Quinone derivatives of tyrosine.

    Substitution: Alkylated tyrosine derivatives.

Mechanism of Action

The mechanism of action of Boc-Gly-Tyr-Ome involves its ability to participate in peptide bond formation and self-assembly. The Boc group protects the amino terminus during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other carboxyl groups to form peptide bonds. The tyrosine residue can engage in hydrogen bonding and π-π interactions, contributing to the stability and functionality of the resulting peptides .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoate

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-16(23)18-10-14(21)19-13(15(22)24-4)9-11-5-7-12(20)8-6-11/h5-8,13,20H,9-10H2,1-4H3,(H,18,23)(H,19,21)/t13-/m0/s1

InChI Key

YYOAGLRIPLTAHV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC

Origin of Product

United States

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